molecular formula C13H22F4O2 B14387751 Decyl 2,3,3,3-tetrafluoropropanoate CAS No. 88239-57-0

Decyl 2,3,3,3-tetrafluoropropanoate

Cat. No.: B14387751
CAS No.: 88239-57-0
M. Wt: 286.31 g/mol
InChI Key: JCZFNBYUZGAVNZ-UHFFFAOYSA-N
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Description

Decyl 2,3,3,3-tetrafluoropropanoate is a fluorinated ester characterized by a decyl (C10H21) alkyl chain esterified to a 2,3,3,3-tetrafluoropropanoate backbone. Fluorinated esters are widely used in industrial applications, including surfactants, lubricants, and polymer intermediates, due to their chemical stability, thermal resistance, and low surface tension . The long alkyl chain in the decyl ester enhances lipophilicity, making it suitable for hydrophobic coatings or emulsifiers .

Properties

CAS No.

88239-57-0

Molecular Formula

C13H22F4O2

Molecular Weight

286.31 g/mol

IUPAC Name

decyl 2,3,3,3-tetrafluoropropanoate

InChI

InChI=1S/C13H22F4O2/c1-2-3-4-5-6-7-8-9-10-19-12(18)11(14)13(15,16)17/h11H,2-10H2,1H3

InChI Key

JCZFNBYUZGAVNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C(C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl 2,3,3,3-tetrafluoropropanoate typically involves the esterification of decanol with 2,3,3,3-tetrafluoropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality. The final product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Decyl 2,3,3,3-tetrafluoropropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Major Products Formed

    Hydrolysis: Decanol and 2,3,3,3-tetrafluoropropanoic acid.

    Reduction: Decanol and 2,3,3,3-tetrafluoropropanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Decyl 2,3,3,3-tetrafluoropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of decyl 2,3,3,3-tetrafluoropropanoate involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, potentially altering their structure and function. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, thereby influencing various biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with Decyl 2,3,3,3-tetrafluoropropanoate, differing primarily in substituents, ester groups, or counterions:

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound* C13H21F4O2 ~308.3 (estimated) Decyl ester, no substituents
Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate C7H10F4O3 218.15 Ethoxy group, ethyl ester
Methyl 2,3,3,3-tetrafluoropropanoate C4H4F4O2 180.06 Methyl ester
Ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate C5H5BrF4O2 252.99 Bromine substituent
Ammonium 2-(heptafluoropropoxy)-2,3,3,3-tetrafluoropropanoate C6H4F11NO3 347.08 Ammonium salt, heptafluoropropoxy group

Note: Properties for this compound are extrapolated from analogs in the evidence.

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Solubility Key Applications
This compound* >250 (estimated) ~1.1 (estimated) Low water solubility Surfactants, lubricants
Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate 204.9 1.24 Soluble in organic solvents Fluoropolymer intermediates
Methyl 2,3,3,3-tetrafluoropropanoate 108 1.118 Miscible with polar solvents Pharmaceutical intermediates
Ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate 142.6 1.69 Reactive in nucleophilic media Halogenation reactions
Ammonium 2-(heptafluoropropoxy)-2,3,3,3-tetrafluoropropanoate 197–200 (m.p.) 1.118 Soluble in methanol Industrial coatings, firefighting foams

Sources:

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